molecular formula C20H20N2O B1613102 3'-Cyano-2-piperidinomethyl benzophenone CAS No. 898751-86-5

3'-Cyano-2-piperidinomethyl benzophenone

Cat. No. B1613102
CAS RN: 898751-86-5
M. Wt: 304.4 g/mol
InChI Key: APQBTBPUQDUJIH-UHFFFAOYSA-N
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Description

3’-Cyano-2-piperidinomethyl benzophenone is a chemical compound with the molecular formula C20H20N2O . It has a molecular weight of 304.39 . The compound is also known by its IUPAC name, 2-[3-(1-piperidinylmethyl)benzoyl]benzonitrile .


Molecular Structure Analysis

The InChI code for 3’-Cyano-2-piperidinomethyl benzophenone is 1S/C20H20N2O/c21-14-18-8-2-3-10-19(18)20(23)17-9-6-7-16(13-17)15-22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.

Scientific Research Applications

UV Filters and Human Exposure

Benzophenone-3 (BP-3), a common benzophenone derivative, is used as a UV filter in personal care products. Studies have shown widespread presence in products from both China and the United States, raising concerns over human exposure due to its estrogenic potential (Liao & Kannan, 2014). The metabolism of BP-3 has been studied, revealing its conversion into metabolites with estrogenic and anti-androgenic activities, suggesting potential endocrine-disrupting effects (Watanabe et al., 2015).

Environmental Impact and Degradation

The environmental occurrence and potential ecological risks of BP-3 due to its widespread use in sunscreens and cosmetics have been reviewed. BP-3's persistence in water bodies and its bioaccumulative nature pose threats to aquatic ecosystems (Kim & Choi, 2014). Research has also explored the degradation of BP-3 in aqueous solutions, highlighting methods for reducing its concentration and potential toxicity through chemical oxidation processes (Cao et al., 2021).

Toxicity and Reproductive Effects

The impact of BP-3 on endocrine disruption and reproduction has been systematically reviewed, revealing associations between BP-3 exposure and alterations in birth weights, gestational age, and sperm density, suggesting its role as an endocrine disruptor (Ghazipura et al., 2017).

Photocatalytic Degradation Studies

Studies on the photocatalytic degradation of BP-3 using TiO2-based catalysts have provided insights into efficient methods for removing BP-3 from water, contributing to water purification technologies and reducing environmental contamination (Wang et al., 2019).

properties

IUPAC Name

3-[2-(piperidin-1-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c21-14-16-7-6-9-17(13-16)20(23)19-10-3-2-8-18(19)15-22-11-4-1-5-12-22/h2-3,6-10,13H,1,4-5,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQBTBPUQDUJIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=CC(=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643580
Record name 3-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Cyano-2-piperidinomethyl benzophenone

CAS RN

898751-86-5
Record name 3-{2-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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